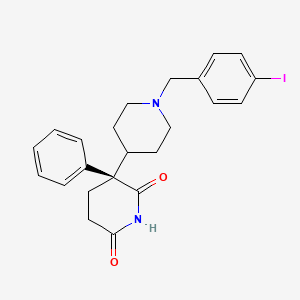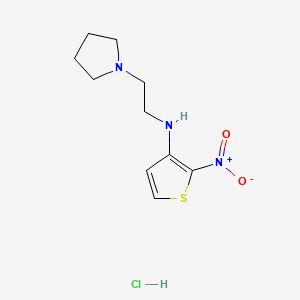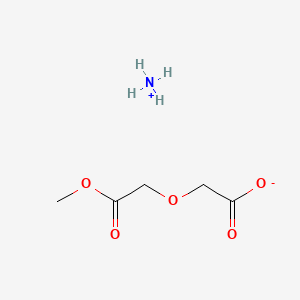
4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents and functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles with carbonyl compounds using p-TsOH as a catalyst . This reaction proceeds via a 6-endo-trig cyclization mechanism, which is facilitated by microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as the use of metal-free catalysts and microwave-assisted synthesis, are employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline varies depending on its application. For instance, as an antifungal agent, it disrupts hyphal differentiation, spore germination, and germ tube growth . In medicinal applications, it may inhibit specific enzymes or receptors, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]quinoxaline: A closely related compound with similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with applications in medicinal chemistry and materials science.
Uniqueness: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its cyclopentylamino group enhances its interaction with biological targets, making it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
191349-26-5 |
|---|---|
Molekularformel |
C16H18N4 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
N-cyclopentyl-1-methylimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H18N4/c1-11-10-17-16-15(18-12-6-2-3-7-12)19-13-8-4-5-9-14(13)20(11)16/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19) |
InChI-Schlüssel |
QRZLMPANXOGORV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2N1C3=CC=CC=C3N=C2NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


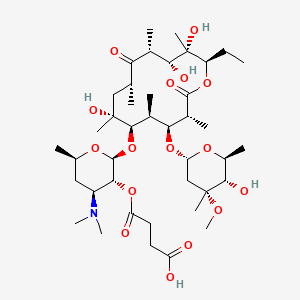
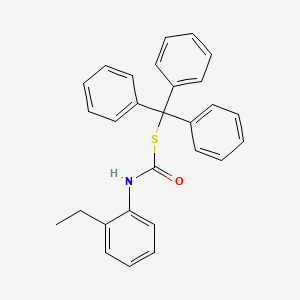

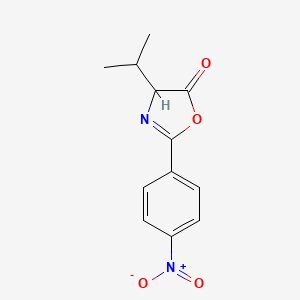
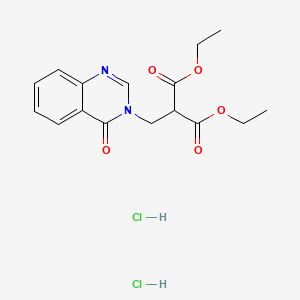

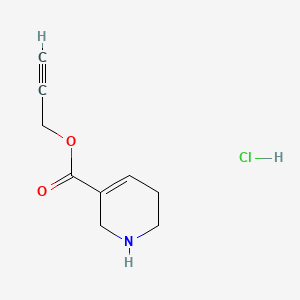
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

